
trimethyl(octadecyl)azanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(octadecyl)azanium;hydrobromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields due to its unique chemical properties. The compound appears as a white or nearly white crystalline powder and is soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(octadecyl)azanium;hydrobromide typically involves the reaction of octadecylamine with methyl bromide. The process is carried out in a pressure vessel where octadecylamine is dissolved in a suitable solvent like isopropanol, and a small amount of base is added as a catalyst. The mixture is then heated to 120-150°C, and methyl bromide is slowly introduced under a pressure of 0.4-0.5 MPa. The reaction is allowed to proceed for about 2 hours, after which the product is cooled, diluted with water, and packaged .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and high yield. The final product is often purified through recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(octadecyl)azanium;hydrobromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and can be used as a phase transfer catalyst in various organic reactions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion.
Ion-Exchange Reactions: Commonly performed in aqueous solutions where the compound exchanges its bromide ion with other anions present in the solution.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be trimethyl(octadecyl)azanium hydroxide .
Applications De Recherche Scientifique
Trimethyl(octadecyl)azanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various organic synthesis reactions.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of trimethyl(octadecyl)azanium;hydrobromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain.
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with an even shorter alkyl chain.
Uniqueness
Trimethyl(octadecyl)azanium;hydrobromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers compared to its shorter-chain counterparts .
Propriétés
Formule moléculaire |
C21H47BrN+ |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
trimethyl(octadecyl)azanium;hydrobromide |
InChI |
InChI=1S/C21H46N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1; |
Clé InChI |
SZEMGTQCPRNXEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


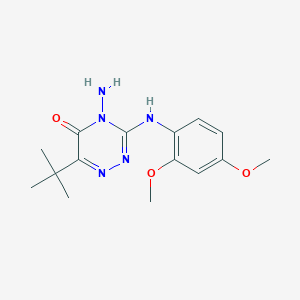
![N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086346.png)
![N-(3,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086351.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15086353.png)
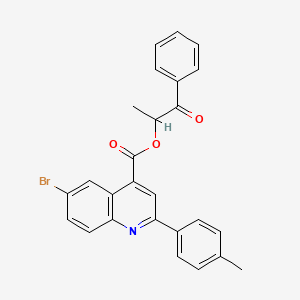
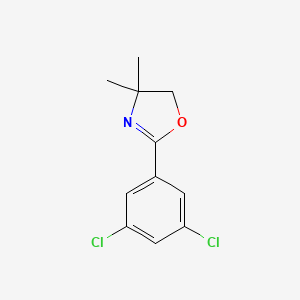
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15086384.png)
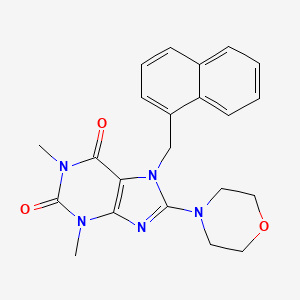
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086398.png)
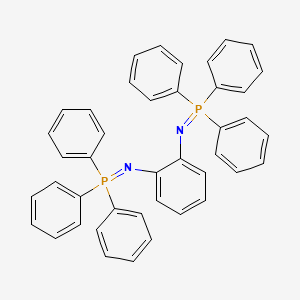
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15086412.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086413.png)
![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15086424.png)
![3-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086425.png)
